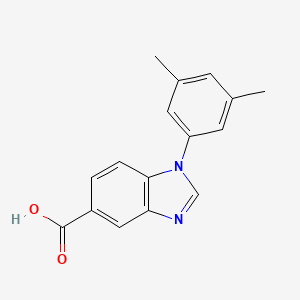

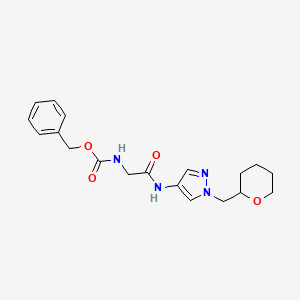

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring. These compounds are known for their high biological and pharmacological activity, which makes them of great interest for drug design .

Synthesis Analysis

The synthesis of benzothiazoles often involves the reactions of 2-amino- and 2-mercaptothiazole derivatives. These reactions provide a powerful tool for the design of a wide variety of aromatic azoles. The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Molecular Structure Analysis

The molecular structure of benzothiazoles involves a bicyclic system with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Applications De Recherche Scientifique

Anticancer Properties

- Apoptosis Induction in Leukemia Cells: A study conducted by Repický, Jantová, and Cipak (2009) found that a derivative of benzothiazole, specifically 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), induced apoptosis in human leukemia HL60 and U937 cells through a mitochondrial/caspase-dependent pathway. This suggests potential for anticancer applications (Repický, Jantová, & Cipak, 2009).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: Rajeeva, Srinivasulu, and Shantakumar (2009) synthesized new derivatives of benzothiazole and evaluated their antimicrobial properties, confirming their potential in combating various microbial infections (Rajeeva, Srinivasulu, & Shantakumar, 2009).

- Benzothiazole Derivatives as Antimicrobial Agents: Fadda, Soliman, and Fekri (2017) explored the synthesis of new benzothiazole derivatives and their antimicrobial screening, suggesting a broad spectrum of antibacterial properties (Fadda, Soliman, & Fekri, 2017).

Material Science Applications

- Ion-Selective Sensor Development: Singh, Sahani, Bandi, and Jain (2014) investigated benzothiazol-based ligands for the fabrication of Cu(2+) ion-selective electrodes, demonstrating potential applications in material science and environmental monitoring (Singh, Sahani, Bandi, & Jain, 2014).

Synthetic Applications

- Heterocyclic Synthesis: A study by Fadda, Abdelrazek, Mohamed, Ghieth, and Etman (2010) examined the reactions of 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile with various reagents, exploring its potential in the synthesis of novel heterocyclic compounds (Fadda, Abdelrazek, Mohamed, Ghieth, & Etman, 2010).

Safety And Hazards

Orientations Futures

The field of benzothiazole research is continually evolving, with new synthesis methods and applications being developed. This includes the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c11-5-7(6-13)10-12-8-3-1-2-4-9(8)14-10/h1-4,6-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUQWCSFFLPIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2428706.png)

![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)

![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)

![N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2428723.png)

![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)